Cas no 2228769-41-1 (4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine)

4-(2-Chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine is a specialized organic compound featuring a chlorinated thiazole ring linked to a branched aliphatic amine. Its structural design offers unique reactivity, making it valuable as an intermediate in agrochemical and pharmaceutical synthesis. The chloro-thiazole moiety enhances electrophilic properties, facilitating further functionalization, while the tertiary amine group provides versatility in derivatization. This compound is particularly useful in the development of crop protection agents, where its heterocyclic core contributes to bioactivity. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its well-defined molecular architecture allows for precise modifications, supporting research and industrial-scale production.
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine structure
2228769-41-1 structure
Product name:4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
CAS No:2228769-41-1
MF:C8H13ClN2S
MW:204.720219373703
CID:5928465
PubChem ID:165850504

4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
    • EN300-1994487
    • 2228769-41-1
    • Inchi: 1S/C8H13ClN2S/c1-8(2,10)4-3-6-5-11-7(9)12-6/h5H,3-4,10H2,1-2H3
    • InChI Key: QHCYOFMJHYYZRJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(CCC(C)(C)N)S1

Computed Properties

  • Exact Mass: 204.0487973g/mol
  • Monoisotopic Mass: 204.0487973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2Ų
  • XLogP3: 2.2

4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1994487-10.0g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
10g
$6205.0 2023-05-27
Enamine
EN300-1994487-0.5g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
0.5g
$1385.0 2023-09-16
Enamine
EN300-1994487-1.0g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
1g
$1442.0 2023-05-27
Enamine
EN300-1994487-5.0g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
5g
$4184.0 2023-05-27
Enamine
EN300-1994487-5g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
5g
$4184.0 2023-09-16
Enamine
EN300-1994487-10g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
10g
$6205.0 2023-09-16
Enamine
EN300-1994487-0.05g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
0.05g
$1212.0 2023-09-16
Enamine
EN300-1994487-0.25g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
0.25g
$1328.0 2023-09-16
Enamine
EN300-1994487-2.5g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
2.5g
$2828.0 2023-09-16
Enamine
EN300-1994487-1g
4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine
2228769-41-1
1g
$1442.0 2023-09-16

Additional information on 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine

Introduction to 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine (CAS No. 2228769-41-1)

4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228769-41-1, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a thiazole moiety, which is a heterocyclic ring system consisting of sulfur, nitrogen, and carbon atoms. This core structure is further modified by the presence of a chloro substituent at the 2-position of the thiazole ring and an amine functional group at the 4-position, linked to a branched alkyl chain.

The synthesis and characterization of 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine involve meticulous chemical methodologies that ensure high purity and yield. The introduction of the chloro group into the thiazole ring enhances the electrophilicity of the molecule, making it a versatile intermediate for further functionalization. This property is particularly valuable in medicinal chemistry, where such intermediates serve as building blocks for more complex drug molecules. The presence of the amine group at the 4-position provides a nucleophilic center that can engage in various chemical reactions, including condensation, alkylation, and acylation, thereby expanding the synthetic possibilities.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine with greater accuracy. Molecular docking studies have shown that this compound can interact with several biological targets, including enzymes and receptors involved in inflammatory pathways. The thiazole core is known to exhibit antimicrobial and anti-inflammatory properties, which are attributed to its ability to modulate enzyme activity and interfere with microbial metabolic processes. Furthermore, the branched alkyl chain enhances solubility and bioavailability, making it a promising candidate for drug development.

In vitro studies have demonstrated that 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine exhibits inhibitory effects on key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are pivotal in mediating inflammation. These findings align with the growing interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) that target specific inflammatory pathways without causing significant side effects. The structural features of this compound make it an attractive candidate for further optimization to enhance its pharmacological profile.

The role of heterocyclic compounds like thiazole derivatives in pharmaceutical research cannot be overstated. These compounds have been extensively studied for their diverse biological activities and potential therapeutic applications. The structural versatility of thiazole derivatives allows for modifications that can fine-tune their biological effects. For instance, substituents such as halogens (e.g., chloro) can enhance binding affinity to biological targets, while alkyl chains can improve pharmacokinetic properties.

Current research in medicinal chemistry focuses on developing small-molecule inhibitors that can modulate disease-related pathways effectively. 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine fits into this landscape as a potential lead compound for drug discovery. Its ability to interact with multiple targets suggests that it could be developed into a multitargeted therapeutic agent, offering advantages over single-target drugs in terms of efficacy and reduced likelihood of resistance development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps include nucleophilic substitution reactions to introduce the chloro group onto the thiazole ring followed by reductive amination or other amine coupling strategies to attach the branched alkyl chain. Advanced analytical techniques such as NMR spectroscopy (nuclear magnetic resonance), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity.

The pharmacokinetic properties of 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine are also under investigation to ensure its suitability for clinical applications. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are critical considerations in drug development. Preliminary studies suggest that this compound exhibits favorable solubility profiles and moderate metabolic stability, which are essential for achieving therapeutic efficacy while minimizing side effects.

Future directions in research may involve exploring derivative compounds generated by modifying specific functional groups within the molecule. For example, replacing the methyl group on the alkyl chain with other substituents could alter bioavailability or binding affinity without significantly compromising other pharmacological properties. Additionally, exploring different synthetic routes could lead to more efficient production methods that reduce costs and environmental impact.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify promising candidates like 4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-am ine. Predictive models can analyze vast datasets to identify molecular structures with high potential for biological activity based on known pharmacophores and physicochemical properties. This approach accelerates the drug discovery process by narrowing down candidates for experimental validation.

In conclusion,4-(2-chloro -1 ,3 -thia z ol -5 -y l ) - 2 -m eth y lbu tan - 2 -ami ne(CAS No . 2228769 -41 -1 ) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications . Its ability to interact with multiple biological targets , coupled with favorable pharmacokinetic properties , makes it an attractive candidate for further development . Continued research efforts will likely uncover new applications for this compound , contributing to advancements in medicine.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd